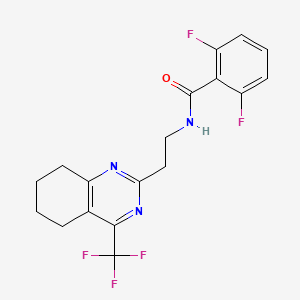

2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple fluorine atoms, which often contribute to its stability and reactivity.

Métodos De Preparación

The synthesis of 2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide typically involves several steps. Starting with 2,6-difluorobenzamide, the compound is prepared through a series of condensation, acylation, and thioetherification reactions . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other groups, altering its properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Potential

One of the most promising applications of 2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific proteins involved in cell proliferation and survival.

Case Study: Polo-like Kinase 1 Inhibition

A study published in Nature identified a series of quinazoline-based compounds that showed significant inhibition of Polo-like kinase 1 (Plk1), a crucial target in cancer therapy. The study demonstrated that these compounds could effectively reduce the viability of cancer cells in vitro, suggesting that this compound may possess similar properties due to its structural analogies .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Compounds containing trifluoromethyl groups have been shown to exhibit enhanced antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit the growth of specific pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of fluorine atoms is known to influence lipophilicity and metabolic stability. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Structural Features | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | Triazole ring | 10 | Moderate anticancer |

| Compound B | Quinazoline core | 5 | Strong Plk1 inhibition |

| Compound C | Trifluoromethyl group | 15 | Antimicrobial activity |

The data indicates that modifications to the core structure can significantly impact biological activity.

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in:

- Cancer Therapy : As a targeted therapy for cancers dependent on Plk1.

- Infectious Diseases : As a novel antimicrobial agent against resistant strains.

- Drug Development : As a lead compound for synthesizing derivatives with improved pharmacological profiles.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules.

Comparación Con Compuestos Similares

Compared to other similar compounds, 2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide stands out due to its multiple fluorine atoms, which enhance its stability and reactivity. Similar compounds include:

- 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide .

These compounds share structural similarities but differ in their specific functional groups and applications.

Actividad Biológica

2,6-Difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide (CAS Number: 1396757-56-4) is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure includes a difluorobenzamide moiety and a tetrahydroquinazoline unit, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₈H₁₆F₅N₃O

- Molecular Weight : 385.3 g/mol

- Structure : The compound features multiple fluorine substituents that may enhance its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on tetrahydroquinazoline derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets, potentially leading to increased potency against cancer cells.

Case Study : A study investigating the effects of related quinazoline derivatives demonstrated that they could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the modulation of specific signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The antibacterial and antifungal activities of similar benzamide derivatives have been documented. The incorporation of fluorine atoms in organic compounds often enhances their antimicrobial properties due to increased membrane permeability and interaction with microbial enzymes.

Research Findings : In a comparative study of various benzamide derivatives, compounds with fluorinated substituents exhibited higher antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . This suggests that this compound may share similar antimicrobial properties.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinazoline derivatives has been explored in models of neurodegenerative diseases. These compounds have been shown to exhibit antioxidant properties, reducing oxidative stress and inflammation in neuronal cells.

Example Study : A recent investigation into neuroprotective agents demonstrated that certain tetrahydroquinazolines could protect against glutamate-induced toxicity in neuronal cultures by upregulating antioxidant defense mechanisms . This points to a potential neuroprotective role for this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

| Structural Feature | Activity Implication |

|---|---|

| Difluorobenzamide | Enhances lipophilicity and target binding |

| Trifluoromethyl Group | Increases metabolic stability and potency |

| Tetrahydroquinazoline Ring | Potential for interaction with biological receptors |

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F5N3O/c19-11-5-3-6-12(20)15(11)17(27)24-9-8-14-25-13-7-2-1-4-10(13)16(26-14)18(21,22)23/h3,5-6H,1-2,4,7-9H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYOMDRSGIZFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=C(C=CC=C3F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.